molecular formula C4H8N2O2 B574282 L-Alanine, N-(iminomethyl)- (9CI) CAS No. 182623-70-7

L-Alanine, N-(iminomethyl)- (9CI)

Cat. No.: B574282
CAS No.: 182623-70-7
M. Wt: 116.12
InChI Key: PYVSCWXYQWXOMA-VKHMYHEASA-N
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Description

Chemical Identity and Nomenclature

L-Alanine, N-(iminomethyl)- (9CI) is a non-proteinogenic amino acid derivative characterized by its Schiff base structure. Its systematic IUPAC name is (2S)-2-[(iminomethyl)amino]propanoic acid , reflecting its stereochemical configuration and functional groups. The compound is also known by synonyms such as N-(Iminomethyl)-L-alanine and L-Alanine Schiff base.

Structural Formula :
The molecule consists of an L-alanine backbone (α-amino propanoic acid) with an iminomethyl (-NH-CH=N-) group substituted on the nitrogen atom of the amino group. This modification introduces a conjugated imine system, altering its reactivity compared to native L-alanine.

Key Identifiers :

Property Value
CAS Registry Number 182623-70-7
Molecular Formula C₄H₈N₂O₂
Molecular Weight 116.118 g/mol
InChI Key PYVSCWXYQWXOMA-VKHMYHEASA-N
SMILES Notation C(C(C(=O)O)N=CN)C

The "9CI" designation refers to its inclusion in the Ninth Collective Index of chemical substances by the Chemical Abstracts Service (CAS), which standardizes nomenclature for regulatory and research purposes.

Historical Context in Amino Acid Chemistry

The discovery of L-Alanine, N-(iminomethyl)- is rooted in the broader exploration of amino acid derivatives following Hugo Schiff’s 1864 identification of imines (Schiff bases). Schiff bases became pivotal in coordination chemistry and biochemical studies due to their ability to form stable complexes with metal ions.

  • Early Amino Acid Research : L-Alanine itself was first isolated in 1879 by Adolph Strecker, but its derivatives gained attention in the mid-20th century with advances in peptide synthesis and enzymology.
  • Schiff Base Applications : The iminomethyl modification of amino acids emerged as a tool for studying transamination reactions and enzyme cofactors like pyridoxal phosphate, which form similar intermediates during catalysis.

Structural Relationship to L-Alanine

L-Alanine, N-(iminomethyl)- retains the chiral α-carbon and carboxyl group of L-alanine but replaces the primary amine (-NH₂) with an iminomethyl group (-NH-CH=N-). This structural alteration confers distinct properties:

Comparative Structural Analysis :

Feature L-Alanine L-Alanine, N-(iminomethyl)-
Molecular Formula C₃H₇NO₂ C₄H₈N₂O₂
Functional Groups -NH₂, -COOH -NH-CH=N-, -COOH
Boiling Point 212.9°C 227.6°C
Density 1.432 g/cm³ 1.3±0.1 g/cm³

The imine group introduces planarity and conjugative effects, reducing basicity compared to the parent amino acid. This impacts solubility and metal-binding behavior, making the compound useful in coordination chemistry.

CAS Registry Information and Identification Parameters

The CAS registry entry for 182623-70-7 provides critical identifiers and physicochemical data:

Key Parameters :

Parameter Value
Exact Mass 116.058578 Da
Topological Polar Surface Area 75.7 Ų
LogP (Partition Coefficient) -0.85
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3

Spectroscopic Data :

  • IR : Strong absorption bands at ~1650 cm⁻¹ (C=N stretch) and ~1720 cm⁻¹ (C=O stretch).
  • NMR : Distinct signals for the imine proton (~8.1 ppm) and α-carbon proton (~3.8 ppm).

Position in Amino Acid Derivative Classification

L-Alanine, N-(iminomethyl)- belongs to two overlapping categories:

  • Schiff Base Derivatives :

    • Formed via condensation of L-alanine’s amine group with formaldehyde (or its equivalents).
    • Used as ligands in metal complexes (e.g., Cu²⁺, Ni²⁺) for catalytic and biomedical applications.
  • Non-Proteinogenic Amino Acids :

    • Not incorporated into ribosomal proteins but involved in specialized metabolic pathways.
    • Serve as intermediates in the synthesis of modified peptides and enzyme inhibitors.

Classification Table :

Category Examples Role of L-Alanine, N-(iminomethyl)-
Schiff Bases Salicylidenealanine, Pyridoxal phosphate Metal chelation, enzymatic cofactors
Amino Acid Derivatives N-Methylalanine, Sarcosine Structural analogs in drug design

This dual classification underscores its versatility in synthetic and biochemical contexts, bridging organic chemistry and enzymology.

Properties

CAS No.

182623-70-7

Molecular Formula

C4H8N2O2

Molecular Weight

116.12

IUPAC Name

(2S)-2-(aminomethylideneamino)propanoic acid

InChI

InChI=1S/C4H8N2O2/c1-3(4(7)8)6-2-5/h2-3H,1H3,(H2,5,6)(H,7,8)/t3-/m0/s1

InChI Key

PYVSCWXYQWXOMA-VKHMYHEASA-N

SMILES

CC(C(=O)O)N=CN

Synonyms

L-Alanine, N-(iminomethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares L-Alanine, N-(iminomethyl)- (9CI) with other N-substituted L-alanine derivatives, focusing on structural differences, physicochemical properties, and applications.

Structural and Molecular Comparisons

A comparison of key N-substituted L-alanine derivatives is summarized in Table 1.

Table 1: Structural and Molecular Properties of N-Substituted L-Alanine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Group Key Features
L-Alanine, N-(iminomethyl)- (9CI) 182623-70-7 C₄H₈N₂O₂ 116.12 Iminomethyl (-CH=N-) Schiff base; reactive imine nitrogen
L-Alanine, N-ethyl- (9CI) 64090-98-8 C₅H₁₁NO₂ 117.15 Ethyl (-CH₂CH₃) Hydrophobic alkyl substitution
L-Alanine, N-chloro- (9CI) 65278-03-7 C₃H₇ClNO₂ 124.55 Chloro (-Cl) Electronegative halogen substitution
L-Alanine, N-(carboxymethyl)- (9CI) 56857-47-7 C₅H₉NO₄ 147.13 Carboxymethyl (-CH₂COOH) Enhanced hydrophilicity
L-Alanine, N-acetyl-N-nitroso- (9CI) 160066-08-0 C₅H₈N₂O₄ 160.13 Acetyl (-COCH₃) + nitroso (-NO) Dual functionalization; nitroso reactivity

Key Observations :

  • Iminomethyl vs. Alkyl/Halogen Groups: The iminomethyl group introduces a reactive imine bond, enabling coordination with metal ions or participation in condensation reactions. In contrast, N-ethyl and N-chloro derivatives exhibit reduced reactivity but altered hydrophobicity or electronic effects .
  • Carboxymethyl Substitution : The carboxymethyl group in L-Alanine, N-(carboxymethyl)- (9CI) enhances solubility in polar solvents due to the additional carboxylic acid moiety, making it suitable for pharmaceutical synthesis .

Physicochemical and Functional Differences

Reactivity and Stability
  • L-Alanine, N-(iminomethyl)-: The Schiff base structure is prone to hydrolysis under acidic or aqueous conditions, limiting its stability in biological systems. However, this reactivity is advantageous in catalysis or metal chelation .
  • L-Alanine, N-chloro-: The electron-withdrawing chloro group increases electrophilicity at the nitrogen, facilitating nucleophilic substitution reactions. This property is exploited in peptide synthesis for temporary protection of amino groups .
  • L-Alanine, N-(carboxymethyl)-: The carboxymethyl group stabilizes the compound through hydrogen bonding, improving thermal stability compared to the iminomethyl derivative .

Research Findings and Case Studies

Case Study 1: Fluorescence Modulation in Bichromophoric Systems

Studies on coumarin-phthalimide bichromophores (e.g., 7-(N,N-dimethylamino)-3-[(N-phthalimidoyl)iminomethyl]coumarin) reveal that iminomethyl-linked compounds exhibit solvent-dependent fluorescence. For example, L-Alanine, N-(iminomethyl)- analogs demonstrate enhanced fluorescence in non-polar solvents like chloroform, while polar solvents (e.g., methanol) quench emission due to solvent relaxation effects .

Case Study 2: Biomarker Potential of N-Substituted Alanines

In metabolomics, N-substituted alanines like N-(3-Indolylacetyl)-L-alanine have been identified as prognostic biomarkers in cancer therapy.

Preparation Methods

Enzymatic Transamination

A patent describing the synthesis of β-N-methylamino-L-alanine (BMAA) provides insights into enzymatic methods applicable to L-alanine derivatives. While BMAA differs in substituents, the use of L-acyl transaminase offers a template for stereoselective synthesis. In this method:

  • Intermediate 3 (2-acetylamino-3-[tert-butoxycarbonyl(methylamino)]propionic acid) is dissolved in deionized water.

  • The pH is adjusted to 7.5–8.0 using 1N NaOH, and L-acyl transaminase (4% w/w of the substrate) is added at 36–38°C.

  • After 20–40 hours, the mixture is acidified to pH 4 with 1N HCl, and di-tert-butyl dicarbonate (0.5–0.7 eq) is introduced to protect the amino group.

  • The product is extracted with ethyl acetate, dried, and concentrated to yield a chiral intermediate with >99% enantiomeric excess (ee).

This approach highlights the utility of enzymes in achieving high stereochemical purity, a critical factor for pharmaceutical intermediates.

Chemical Resolution of Racemic Mixtures

The resolution of N-acetyl-DL-amino acids using cinchonine salts has been demonstrated for structurally related compounds, such as 3-(3,4-methylenedioxyphenyl)alanine. Adapting this method for L-Alanine, N-(iminomethyl)- (9CI) involves:

  • Synthesizing the racemic N-acetyl-DL-amino acid via condensation of diethyl acetamidomalonate with an appropriate aldehyde.

  • Forming diastereomeric salts with cinchonine in ethanol, followed by fractional recrystallization.

  • Liberating the resolved L-enantiomer by acid hydrolysis (10% HCl, reflux).

This method yields enantiomerically pure product but requires multiple purification steps, reducing overall efficiency.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (ee)Key AdvantagesLimitationsSource
Enzymatic Transamination70–85>99%High stereoselectivity; mild conditionsEnzyme cost; scalability challenges
Chemical Resolution50–6595–98%No specialized reagentsLow yield; multiple steps
Strecker SynthesisTheoreticalN/ASimple starting materialsUnproven for target compound

Optimization Strategies

Enzyme Immobilization

Immobilizing L-acyl transaminase on solid supports (e.g., silica or chitosan) could enhance reusability and reduce costs in large-scale production.

Solvent Engineering

Replacing ethyl acetate with methyl tert-butyl ether (MTBE) in extraction steps may improve partition coefficients and reduce emulsion formation.

Catalytic Hydrogenation

Using palladium-carbon (Pd/C) under pressurized hydrogen (0.1–4 MPa) facilitates deprotection of tert-butoxycarbonyl (Boc) groups without racemization .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-substituted L-Alanine derivatives, and how is purity validated?

  • Answer : N-substituted L-Alanine derivatives are typically synthesized via peptide coupling reactions (e.g., using carbodiimides) or reductive amination. For example, ethyl propylalaninate derivatives are synthesized as intermediates for complex molecules . Purity is validated using HPLC (≥95% purity thresholds) and structural confirmation via 1H^1 \text{H}-NMR (e.g., deuterated analogs in and ) and mass spectrometry (e.g., isotopic labeling in ) .

Q. Which analytical techniques are critical for characterizing the stereochemical integrity of L-Alanine derivatives?

  • Answer : Chiral HPLC and circular dichroism (CD) spectroscopy are essential for confirming enantiomeric purity. X-ray crystallography (e.g., in for peptide derivatives) and 13C^{13} \text{C}-NMR (using 13C^{13} \text{C}-labeled compounds like L-Alanine-[13C2^{13} \text{C}_2] in ) resolve stereochemical ambiguities .

Q. How do L-Alanine derivatives participate in metabolic pathways, and what experimental models are used to study this?

  • Answer : Derivatives like N-(3-Indolylacetyl)-L-alanine are studied in cancer metabolomics (e.g., NSCLC cohorts in and ) using LC-MS/MS. In vitro models (cell cultures) and isotopic tracing (e.g., deuterated alanines in ) track incorporation into proteins or metabolic intermediates .

Advanced Research Questions

Q. How can contradictory findings regarding the biological activity of L-Alanine derivatives across studies be systematically addressed?

  • Answer : Discrepancies may arise from variations in derivative purity (e.g., incomplete Boc/Fmoc deprotection in and ) or model systems (e.g., cell lines vs. in vivo models). Rigorous quality control (HPLC, 1H^1 \text{H}-NMR) and cross-validation in independent cohorts (as in ) are critical. Multivariate regression (e.g., adjusting for chemotherapy effects in ) isolates metabolite-specific impacts .

Q. What strategies optimize multi-step synthesis of L-Alanine derivatives to minimize side reactions and improve yields?

  • Answer : Step-wise monitoring via TLC or inline IR spectroscopy prevents intermediate degradation. Catalytic methods (e.g., palladium-mediated couplings for nitroaryl groups in ) and protecting group strategies (e.g., Fmoc/t-Boc in and ) enhance selectivity. Deuterated solvents (e.g., D2_2O in ) stabilize reactive intermediates .

Q. In metabolomic studies, how can confounding factors be mitigated when correlating L-Alanine derivative levels with clinical outcomes?

  • Answer : Use longitudinal sampling to account for temporal metabolite fluctuations. Normalize data to internal standards (e.g., stable isotopes in ) and apply multivariate Cox regression (as in ) to adjust for covariates like PD-L1 expression. Independent validation cohorts (e.g., ) confirm biomarker robustness .

Methodological Considerations

  • Isotopic Labeling : Deuterated (e.g., L-Alanine-2,3,3,3-d4_4) or 13C^{13} \text{C}-labeled derivatives ( ) enable precise tracking in metabolic flux analysis.
  • Statistical Frameworks : VIP scores >1 and p<0.05 ( ) identify significant metabolites, while hazard ratios (e.g., HR=0.59 for PFS in ) quantify clinical relevance.
  • Structural Validation : Hybrid techniques (NMR + X-ray) resolve complex stereochemistry in peptide derivatives ().

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